1-Methyl-4-nitro-1H-pyrazole
Overview
Description
1-Methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins. A regioselective synthesis approach has been developed for the creation of tri- and tetrasubstituted pyrazoles, which could be applicable to the synthesis of 1-methyl-4-nitro-1H-pyrazole . The process involves a stepwise cycloaddition mechanism, which is a common strategy in constructing the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the molecular and supramolecular structures of certain pyrazole derivatives have been established by XRD, revealing details such as crystal system, space group, and molecular conformation . These studies provide insights into the geometric parameters that could be similar in the case of 1-methyl-4-nitro-1H-pyrazole.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key transformation for functional group modifications. For example, trinitropyrazole reacts with nucleophiles such as ammonia, amines, and thiols, leading to the substitution of the nitro group and the formation of dinitropyrazoles . This type of reactivity could be expected for 1-methyl-4-nitro-1H-pyrazole as well, allowing for the introduction of different substituents at the nitro position.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Properties such as melting points, solubility, and stability can be determined experimentally. Computational studies, including DFT calculations, can predict properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential . These theoretical predictions often show good agreement with experimental data, providing a comprehensive understanding of the compound's behavior. Additionally, the reactivity of pyrazole derivatives can be compared by studying their reactions under various conditions, as seen in the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles .
Scientific Research Applications
Application 1: Crystal Structure Analysis
- Summary of the Application : The compound 1-Methyl-4-nitro-1H-pyrazole has been used in the study of crystal structures. The crystal structure of a similar compound, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, was analyzed .
- Methods of Application : The crystal structure was determined using X-ray diffraction. The crystal was a colorless block with a size of 0.23 × 0.17 × 0.15 mm. The data was collected using Mo K α radiation (0.71073 Å) on a Bruker APEX-II diffractometer .
- Results or Outcomes : The crystal structure was determined to be monoclinic, with a = 4.5811 (16) Å, b = 19.734 (7) Å, c = 11.812 (4) Å, β = 101.181 (11)°, V = 1047.6 (6) ų, Z = 4, Rgt (F) = 0.0742, wRref (F²) = 0.1176, T = 296 (2) K .
Application 2: Synthesis of Pyrazole Derivatives
- Summary of the Application : 3-Methyl-4-nitropyrazole is used as a reactant in the preparation of aminopyrazole derivatives .
- Results or Outcomes : The outcome of this application is the production of aminopyrazole derivatives. These derivatives have been found to be potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJIVYLYOVBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192990 | |
Record name | Pyrazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-1H-pyrazole | |
CAS RN |
3994-50-1 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3994-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 1-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003994501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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